molecular formula C13H11NO2S B8422167 alpha-N-benzoylamino-2-acetylthiophene

alpha-N-benzoylamino-2-acetylthiophene

Cat. No. B8422167
M. Wt: 245.30 g/mol
InChI Key: KZUJIZJQJKLICJ-UHFFFAOYSA-N
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Patent
US04874876

Procedure details

A 500 mL, round-bottomed, 3-necked flask was charged with 23.0 g (142.7 mmol) of 2-phenyl-5-oxazolone, and 250 mL of dried methylene chloride, and cooled in an ice bath under a nitrogen atmosphere. Using a powder addition funnel, 57.0 g (3.0 equiv.) of aluminum chloride was added over a period of 1 hour to the stirred reaction mixture. After holding for 20 minutes the gradual addition of thiophene (14.4 mL, 1.22 equiv.) was carried out over a 1 hour period. The reaction mixture was then stirred overnight (15 hours) at room temperature, and the reaction was then quenched by the addition of iced water. The product was extracted several times with methylene chloride, and the combined extracts were dried over anhydrous sodium sulfate, filtered, then stripped on a rotary evaporator. After drying at the pump the crude product (33.96 g) was recrystallized from hot methanol with activated charcoal treatment to yield 14.77 g (42.2%) of α-N-benzoylamino-2-acetylthiophene was a white solid; mp 153°-154° C. Re-work of the mother liquor afforded a second batch of product (mp 140°-146° C.), bringing the total yield of product to 47.3%.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
14.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[N:11]=[CH:10][C:9](=[O:12])[O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[S:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1>C(Cl)Cl>[C:7]([NH:11][CH2:10][C:9]([C:18]1[S:17][CH:21]=[CH:20][CH:19]=1)=[O:12])(=[O:8])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC(C=N1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
14.4 mL
Type
reactant
Smiles
S1C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred overnight (15 hours) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
a powder addition funnel
WAIT
Type
WAIT
Details
was carried out over a 1 hour period
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was then quenched by the addition of iced water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted several times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
stripped on a rotary evaporator
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying at the pump the crude product (33.96 g)
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot methanol with activated charcoal treatment

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NCC(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.77 g
YIELD: PERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.